molecular formula C14H10OS B8642612 2-(3-Thienyl)methyleneindan-1-one

2-(3-Thienyl)methyleneindan-1-one

Cat. No.: B8642612
M. Wt: 226.30 g/mol
InChI Key: TVLJTLQCDJYBBE-UHFFFAOYSA-N
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Description

2-(3-Thienyl)methyleneindan-1-one is a heterocyclic compound featuring an indanone core fused with a thiophene (thienyl) substituent. Indanone derivatives are widely studied for their electronic properties and biological activities, such as antimicrobial and anticancer effects .

Properties

Molecular Formula

C14H10OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-(thiophen-3-ylmethylidene)-3H-inden-1-one

InChI

InChI=1S/C14H10OS/c15-14-12(7-10-5-6-16-9-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2

InChI Key

TVLJTLQCDJYBBE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CSC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Substituents

(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one
  • Substituent : Furan ring (oxygen-containing heterocycle).
  • Key Differences: Reduced aromaticity compared to thiophene, leading to lower electron density.
4-(3-Thienyl)benzoic Acid
  • Functional Group : Carboxylic acid (vs. ketone in the target compound).
  • Physical Properties : Melting point (282–283°C) is significantly higher due to hydrogen bonding from the carboxylic group .
  • Applications: Likely used in coordination chemistry or as a ligand, differing from indanone derivatives’ roles in organic electronics .

Indanone Derivatives with Varied Substituents

Halogenated Indane-1,3-diones (e.g., Chloro-substituted)
  • Substituent : Halogens (e.g., Cl, Br).
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing effects, enabling nucleophilic substitutions .
Nitro- and Cyano-Substituted Indanones
  • Functionalization: Nitro groups increase oxidative stability, while cyano groups enhance dipolar character.
  • Synthesis : Achieved via nitration or cyanation reactions (Schemes 5–6 in ), suggesting analogous routes for thienyl-substituted derivatives .

Data Table: Comparative Analysis

Compound Name Core Structure Substituent Key Functional Group Melting Point (°C) Notable Properties/Applications References
2-(3-Thienyl)methyleneindan-1-one Indanone Thienyl Ketone Not reported High aromaticity, electronic materials -
(2E)-2-(Furan-2-ylmethylidene)indan-1-one Indanone Furan Ketone Crystallographic data only Biologically active derivatives
4-(3-Thienyl)benzoic acid Benzoic acid Thienyl Carboxylic acid 282–283 Coordination chemistry
Chloro-indane-1,3-dione Indane-1,3-dione Chlorine Dione Varies by substitution Agrochemical intermediates

Research Findings and Implications

  • Electronic Effects : Thienyl groups improve charge transport in organic semiconductors compared to furan analogs, making this compound a candidate for optoelectronic devices .
  • Synthetic Pathways: Halogenation and nitration methods (, Schemes 4–5) could be adapted for functionalizing the thienyl-indanone core .
  • Biological Potential: While furan-indanone derivatives show bioactivity, the thienyl variant’s efficacy remains unexplored, highlighting a research gap .

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